molecular formula C9H8F2O B019126 1-(2,4-Difluorophenyl)propan-2-one CAS No. 274682-91-6

1-(2,4-Difluorophenyl)propan-2-one

Cat. No.: B019126
CAS No.: 274682-91-6
M. Wt: 170.16 g/mol
InChI Key: XVHHDTNIOCSTLH-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8F2O It is a derivative of acetophenone, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions

Scientific Research Applications

1-(2,4-Difluorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

This compound is associated with certain hazards. It may cause eye irritation, skin irritation, and may be harmful if swallowed or inhaled . Therefore, appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment and adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Difluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,4-difluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 2,4-difluorobenzoic acid.

    Reduction: Formation of 1-(2,4-difluorophenyl)propan-2-ol.

    Substitution: Formation of various substituted phenyl derivatives.

Comparison with Similar Compounds

    1-(2,4-Dichlorophenyl)propan-2-one: Similar structure but with chlorine atoms instead of fluorine.

    1-(2,4-Dimethylphenyl)propan-2-one: Methyl groups instead of fluorine.

    1-(2,4-Difluorophenyl)ethanone: Lacks the propyl group, making it less bulky.

Uniqueness: 1-(2,4-Difluorophenyl)propan-2-one is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(2,4-difluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHHDTNIOCSTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370551
Record name 2,4-DIFLUOROPHENYLACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274682-91-6
Record name 2,4-DIFLUOROPHENYLACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluorophenylacetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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